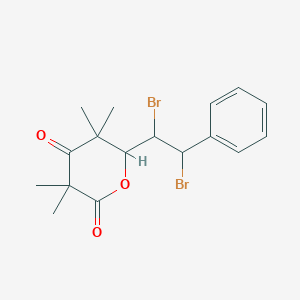![molecular formula C26H22ClN3O5 B14947688 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14947688.png)
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL]-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole moiety, an imidazolidinyl group, and a chloromethylphenyl group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL]-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved by cyclizing catechol with dichloromethane under basic conditions.
Imidazolidinyl Group Formation: The imidazolidinyl group is synthesized through a series of reactions involving the condensation of appropriate amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL]-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols depending on the conditions.
Substitution: Halogenation and other substitution reactions can modify the benzodioxole or imidazolidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as chlorine or bromine can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL]-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-BENZODIOXOL-5-YL)-3-(4-CHLORO-3-NITROANILINO)-1-PROPANONE
- 2-(1,3-Benzodioxol-5-ylmethyl)-1,3-dioxo-5-isoindolinecarboxylic acid
Uniqueness
2-[3-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-1-PHENYL-4-IMIDAZOLIDINYL]-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C26H22ClN3O5 |
|---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C26H22ClN3O5/c1-16-7-9-18(12-20(16)27)28-24(31)13-21-25(32)30(19-5-3-2-4-6-19)26(33)29(21)14-17-8-10-22-23(11-17)35-15-34-22/h2-12,21H,13-15H2,1H3,(H,28,31) |
InChI Key |
RCTTUWJKSXDVKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5,6-dihydro-4H-1,3-thiazin-2-yl(2-ethoxyphenyl)amino]-1-(3-nitrophenyl)ethanone](/img/structure/B14947606.png)

![2,4-dichloro-N-(2-{[(2E)-1-(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-4,6-dimethylpyridin-2(1H)-ylidene]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)benzamide](/img/structure/B14947616.png)
![2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide](/img/structure/B14947624.png)
![1-(4-chlorophenyl)-2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B14947627.png)
![Ethyl 2-{[(2,4-dichloro-5-sulfamoylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14947651.png)

![N-[3-(4-methoxyphenyl)-5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]benzamide](/img/structure/B14947662.png)

![ethyl {2-ethoxy-4-[(E)-(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B14947674.png)

![4-Tert-butyl-N-{[(3-methylphenyl)carbamothioyl]amino}benzamide](/img/structure/B14947694.png)
![1-[4-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B14947696.png)
![methyl 4-({[(2Z)-3-benzyl-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B14947698.png)
